N7-(2-Hydroxyethyl)adenine
Overview
Description
N7-(2-Hydroxyethyl)adenine, also known as this compound, is a useful research compound. Its molecular formula is C7H9N5O and its molecular weight is 179.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Adduct Formation and Persistence
The formation and persistence of 7-(2-Hydroxyethyl)guanine in DNA, a closely related compound to 7-(2-Hydroxyethyl)adenine, has been a subject of research. Studies by Walker et al. (1992) focused on its accumulation in DNA of mice and rats exposed to ethylene oxide, highlighting its role in alkylating DNA and the efficiency of such alkylation at high exposures. This research provides insights into the mechanisms of DNA damage and repair in response to chemical exposure (Walker et al., 1992).
Excited-State Dynamics of Adenine Derivatives
Cohen et al. (2003) investigated the excited-state dynamics of adenine and its derivatives, including monomethylated adenines. Their work provides significant insights into the behavior of adenine derivatives under excited-state conditions, which is crucial for understanding the fundamental aspects of molecular interactions and reactions in biological systems (Cohen, Hare, & Kohler, 2003).
DNA Template Replication and Damage
Research by Guschlbauer et al. (1991) on the structure and in vitro replication of DNA templates containing oxidized adenine residues, such as 7,8-dihydro-8-oxoadenine, provides insights into the effects of adenine modifications on DNA replication and potential implications for mutations and carcinogenesis (Guschlbauer et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
2-(6-aminopurin-7-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMKQMGJBJAMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=CN2CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452081 | |
Record name | 7-(2-Hydroxyethyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126595-74-2 | |
Record name | 7-(2-Hydroxyethyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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